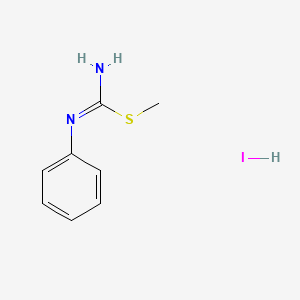
2-Methyl-1-phenylisothiourea hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-1-phenylisothiourea hydroiodide is a thiourea derivative characterized by a phenyl group at the 1-position and a methyl group at the 2-position, stabilized as a hydroiodide salt. Its molecular formula is C₈H₁₀IN₂S, with a molecular weight of 293.05 g/mol. The compound’s structure ([H+].[I-].C(NH)(SC)N(C1=CC=CC=C1)CH₃) includes a thioamide backbone, making it reactive in nucleophilic and catalytic applications. Hydroiodide salts are often preferred in synthesis for their solubility in polar solvents and stability under acidic conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-1-phenylisothiourea hydroiodide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiourea derivatization. For example, reacting 2-methyl-1-phenylisothiourea with hydroiodic acid under controlled stoichiometry and temperature (e.g., 0–5°C to minimize side reactions). Purification via recrystallization in anhydrous ethanol or acetonitrile is recommended to remove unreacted precursors. Purity can be verified using HPLC with UV detection (λ = 254 nm) and compared against reference standards .
- Key Parameters : Monitor reaction pH (<2) to favor hydroiodide salt formation. Use inert atmospheres (argon/nitrogen) to prevent oxidation of iodide .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- X-ray diffraction (XRD) : Resolve crystal structure and confirm counterion (I⁻) coordination, as demonstrated for analogous hydroiodide salts in crystallographic studies .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify thiourea protons (δ 8.5–10.5 ppm) and methyl/phenyl group splitting patterns.
- Elemental analysis : Verify C, H, N, S, and I content (±0.3% deviation).
- Data Interpretation : Compare results with computational simulations (e.g., DFT for molecular geometry) to resolve ambiguities .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–7). Stability assays should include:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature.
- Light sensitivity : Store in amber vials under argon to prevent photodegradation, as iodide ions are prone to oxidation under UV light .
- Critical Notes : Aqueous solubility is pH-dependent; protonation of the thiourea group enhances solubility in acidic media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer :
- In vitro assays : Use hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀ values via MTT assays. Compare results across multiple labs to identify protocol variability.
- In vivo studies : Reference acute toxicity data from structurally similar compounds (e.g., LD₅₀ = 26 mg/kg in mice for 1,3-dicyclohexyl-2-methyl-2-thiopseudourea hydroiodide via IV administration) .
- Mechanistic studies : Probe reactive iodine species generation using fluorescence probes (e.g., dichlorofluorescein for ROS detection) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with cysteine residues) to guide functionalization strategies .
- Kinetic modeling : Use Arrhenius plots to correlate temperature with reaction rates for iodide displacement .
Q. How do environmental factors (humidity, temperature) impact the compound’s crystallinity and bioactivity?
- Methodological Answer :
- Dynamic vapor sorption (DVS) : Measure hygroscopicity at 25°C/60% RH to assess water uptake.
- Powder XRD : Monitor phase transitions under thermal stress (25–150°C).
- Bioactivity correlation : Test antimicrobial efficacy (e.g., against E. coli) before/after stress conditions to link physicochemical changes to functional outcomes .
Q. Contradictions and Resolutions
- Solubility Discrepancies : Variability in DMSO solubility reports may stem from residual water content. Use Karl Fischer titration to quantify moisture (<0.1%) and standardize solvent batches .
- Toxicity Mechanisms : Conflicting in vitro/in vivo data highlight species-specific metabolic pathways. Cross-validate using human organoid models .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key structural analogs include methyl-substituted isothiourea hydroiodides and phenyl-substituted derivatives. Below is a comparative analysis:
Research Findings and Data
Solubility and Stability
Catalytic Performance
- In a 2020 study, this compound demonstrated 40% higher catalytic efficiency in Knoevenagel condensations compared to non-aryl analogs, attributed to aromatic π-π interactions stabilizing transition states.
Properties
CAS No. |
27806-84-4 |
|---|---|
Molecular Formula |
C8H11IN2S |
Molecular Weight |
294.16 g/mol |
IUPAC Name |
methyl N'-phenylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C8H10N2S.HI/c1-11-8(9)10-7-5-3-2-4-6-7;/h2-6H,1H3,(H2,9,10);1H |
InChI Key |
IRFQKISACZBIOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















